molecular formula C8H6FNO2 B12326995 4-Fluoro-3-formylbenzamide CAS No. 1005763-14-3

4-Fluoro-3-formylbenzamide

Cat. No.: B12326995
CAS No.: 1005763-14-3
M. Wt: 167.14 g/mol
InChI Key: QRDXPJDKBLBYAZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formylbenzamide typically involves the formylation of 4-fluorobenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 4-fluorobenzamide to introduce the formyl group at the 3-position of the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 4-Fluoro-3-carboxybenzamide.

    Reduction: 4-Fluoro-3-hydroxymethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-formylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formylbenzamide depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of the fluorine atom can enhance its binding affinity and specificity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzamide: Similar structure but with a nitro group instead of a formyl group.

    3-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a formyl group.

    4-Fluoro-3-carboxybenzamide: Oxidized form of 4-Fluoro-3-formylbenzamide.

Uniqueness

This compound is unique due to the presence of both a formyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

1005763-14-3

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

4-fluoro-3-formylbenzamide

InChI

InChI=1S/C8H6FNO2/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-4H,(H2,10,12)

InChI Key

QRDXPJDKBLBYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C=O)F

Origin of Product

United States

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